![molecular formula C17H25N3O3 B7460606 Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate](/img/structure/B7460606.png)
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, also known as EPPB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPB is a small molecule inhibitor that targets the protein-protein interactions (PPIs) of various disease-related proteins.
Mecanismo De Acción
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate targets the PPIs of disease-related proteins by binding to specific sites on the protein surface. This binding disrupts the formation of the protein complex and prevents downstream signaling pathways from being activated. In the case of cancer, this compound inhibits the PPI between MDM2 and p53, leading to the activation of the p53 pathway and the induction of cell death. In the case of viral infections, this compound inhibits the PPI between viral proteins, leading to the inhibition of viral replication.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in vitro and in vivo studies. In cancer cells, this compound induces cell death through the activation of the p53 pathway. In viral infections, this compound inhibits viral replication by disrupting protein-protein interactions. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has several advantages for lab experiments, including its small size, high potency, and specificity for disease-related proteins. However, this compound can be difficult to synthesize and may require specialized equipment and expertise. Additionally, this compound may have off-target effects on other proteins, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate, including the development of more efficient synthesis methods, the identification of new disease-related proteins that can be targeted by this compound, and the optimization of this compound for clinical use. Additionally, this compound can be used as a tool for studying protein-protein interactions and signaling pathways in various diseases.
Métodos De Síntesis
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-nitrobenzoic acid with ethyl chloroformate to give ethyl 4-nitrobenzoate. The second step involves the reduction of the nitro group to an amino group using palladium on carbon as a catalyst. The final step involves the reaction of the amino group with 4-propan-2-ylpiperazine-1-carbonyl chloride to give this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate has been studied extensively for its potential therapeutic applications in various diseases, including cancer, viral infections, and neurological disorders. This compound has been shown to inhibit the PPIs of several disease-related proteins, including MDM2, p53, and HCV NS5A. The inhibition of these PPIs can lead to the disruption of downstream signaling pathways and the induction of cell death in cancer cells. Additionally, this compound has been shown to inhibit the replication of HCV and other viruses by targeting viral protein-protein interactions.
Propiedades
IUPAC Name |
ethyl 4-[(4-propan-2-ylpiperazine-1-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-4-23-16(21)14-5-7-15(8-6-14)18-17(22)20-11-9-19(10-12-20)13(2)3/h5-8,13H,4,9-12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKLMZXKDFYALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)N2CCN(CC2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

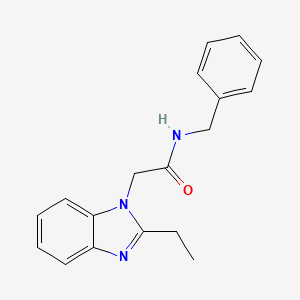
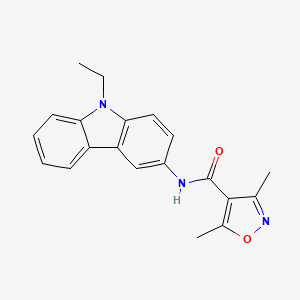
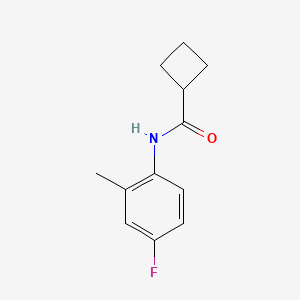
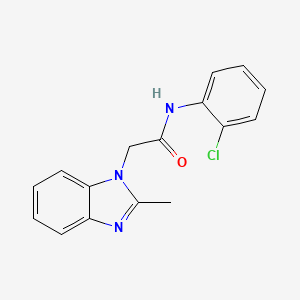

![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)
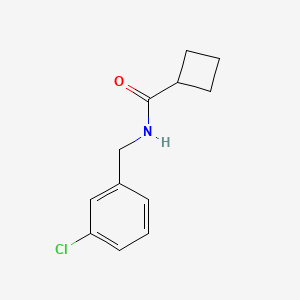
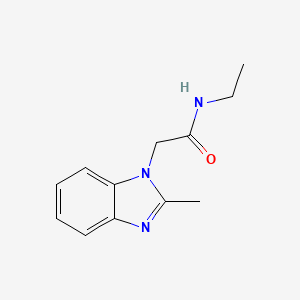
![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)




